Higher Lipophilicity (XLogP +0.6) vs. the Closest Same-Formula Analog (CAS 1198056-94-8) Drives Differential Membrane Partitioning and LogD-Dependent ADME Behavior
The target compound exhibits a computed XLogP of 4.2, compared to XLogP3 of 3.6 for the closest same-molecular-formula analog, (E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide (CAS 1198056-94-8), both sharing C18H19NO2S [1]. This represents a difference of +0.6 log units, corresponding to approximately a 4-fold increase in octanol-water partition coefficient. The higher lipophilicity is consistent with the tetrahydronaphthalene ring system providing a more extensive hydrophobic surface area compared to the phenylcyclopropylmethyl substituent. A LogP of 4.2 falls within the upper range of Lipinski's Rule of 5 and approaches the threshold where passive membrane permeability may be favored, but aqueous solubility and metabolic clearance may become differentiating liabilities [2].
| Evidence Dimension | Lipophilicity (computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.2 |
| Comparator Or Baseline | CAS 1198056-94-8: XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP = +0.6 (target more lipophilic; ~4-fold higher P_octanol/water) |
| Conditions | Computed XLogP values from chemical structure; target from chem960.com, comparator from kuujia.com/Enamine product listing |
Why This Matters
A 0.6 log unit difference in XLogP is sufficient to alter predicted oral absorption, blood-brain barrier penetration, and metabolic stability profiles — making the target compound distinct for medicinal chemistry campaigns where tuning lipophilicity within a congeneric series is required.
- [1] Kuujia.com / Enamine. 2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethene-1-sulfonamide — Computed Properties: XLogP3 3.6. CAS 1198056-94-8. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001; 46(1-3): 3-26. View Source
